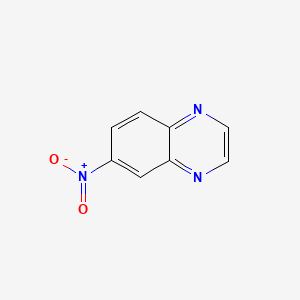
6-Nitroquinoxaline
Cat. No. B1294896
Key on ui cas rn:
6639-87-8
M. Wt: 175.14 g/mol
InChI Key: YLKFDRWBZAALPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05089025
Procedure details


5-Amino-6-nitroquinoxaline was synthesized by reaction of 6-nitroquinoxaline with hydroxylamine in an alkaline medium in accordance with J. Chem. Soc., Perkin I, 1975, 1229. The product was reacted With sodium borohydride as in Example 1). The 1,2,3,4-tetrahydro-5-amino-6-nitroquinoxaline obtained in the form of brown crystals in a yield of 11.5% of the theoretical had a melting point of 213° C.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[N:7]2)([O-:3])=[O:2].[NH2:14]O.[BH4-].[Na+]>>[NH2:14][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:13][CH:12]=[C:11]2[C:6]=1[N:7]=[CH:8][CH:9]=[N:10]2.[NH2:14][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:13][CH:12]=[C:11]2[C:6]=1[NH:7][CH2:8][CH2:9][NH:10]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2N=CC=NC2=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2N=CC=NC2=CC=C1[N+](=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2NCCNC2=CC=C1[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
